

Preclinical In Vivo Vascular Permeability Assay

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Compound Focus: Crolibulin

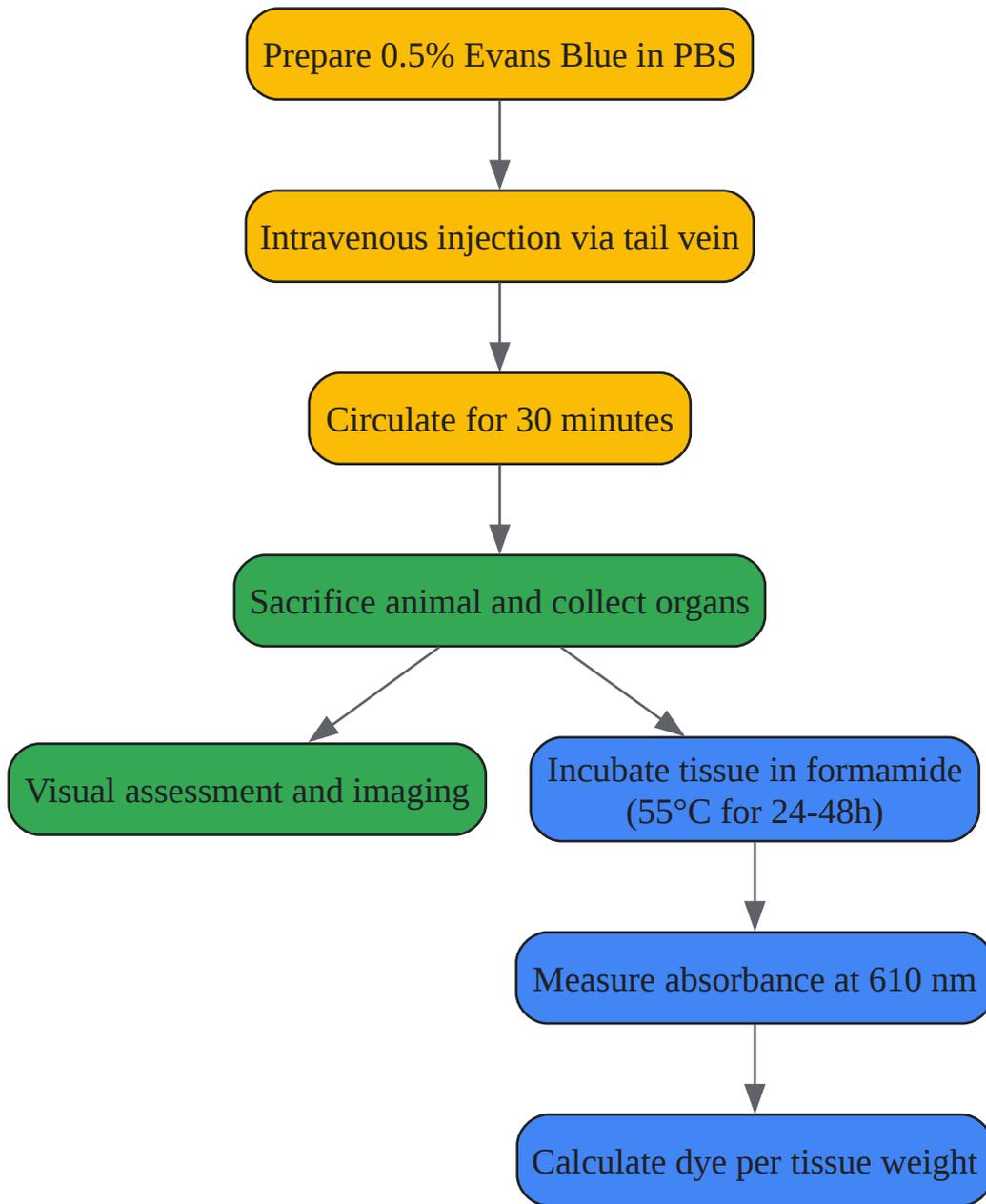
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The **Miles Assay** is a well-established method to test vascular permeability in vivo. The protocol below, adapted from a methodological paper, can be used to assess the vascular disrupting activity of agents like **crolibulin** [1].

Experimental Workflow: The following diagram outlines the key steps of the Miles Assay.



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Detailed Protocol [1]

Step	Procedure	Key Parameters & Notes
1. Dye Injection	Inject 200 μ L of 0.5% Evans Blue dye in PBS into the lateral	Use 8-12 week old mice. Correct needle placement is confirmed by easy plunger

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	tail vein of a mouse.	advancement. Filter-sterilize the dye solution.
2. Circulation	Allow the dye to circulate for 30 minutes .	During this time, the dye binds to serum albumin.
3. Organ Collection	Sacrifice the animal and collect organs of interest (e.g., tumors).	Cervical dislocation is recommended to minimize impact on vascular permeability.
4. Qualitative Analysis	Photograph organs for visual comparison of blue coloration.	Increased blue staining indicates higher vascular permeability and dye extravasation.
5. Dye Extraction	Weigh tissue samples and incubate in 500 µL of formamide at 55°C for 24-48 hours .	This extracts the Evans Blue dye that has leaked into the tissue.
6. Quantification	Centrifuge the samples and measure the absorbance of the supernatant at 610 nm .	Use formamide as a blank. Compare against a standard curve to calculate the amount of dye (ng) per mg of tissue.

Clinical Imaging Biomarkers for Vascular Disruption

In a Phase 1 clinical trial, **Dynamic Contrast-Enhanced (DCE-) MRI** and **Diffusion-Weighted (DW-) MRI** were used to assess tumor response to **crolibulin**. The following parameters are relevant biomarkers for vascular disruption [2].

Clinical Imaging Protocol Overview [2]

| Aspect | Details | | :--- | :--- | | **Drug Administration** | **Crolibulin** was administered at **13–24 mg/m²** by 1-hour or 4-hour IV infusion, daily for 3 days, in a 21-day cycle. | | **Imaging Timepoints** | MRI was performed at **baseline** and **2–3 days post-crolibulin** administration. | | **Key Biomarkers** |

DCE-MRI: Assessed area-under-the-gadolinium-concentration-curve at 90s (AUC_{90s}) and the Extended Tofts Model parameters (K^{trans} , v_e , v_p).

DW-MRI: Measured the Apparent Diffusion Coefficient (ADC).

| | **Observed Changes** | Post-treatment changes correlated with plasma drug levels, indicating **decreased tumor perfusion** (reduced K^{trans} , AUC_{90s}) and **cell swelling** (increased areas of low ADC, decreased v_e). |

Key Considerations for Experimental Design

When using these protocols to evaluate **crolibulin** or similar VDAs, please consider the following:

- **Mechanism of Action:** **Crolibulin** is a **colchicine-binding site inhibitor** that disrupts microtubules in tumor endothelial cells, leading to vascular collapse [3] [2] [4]. This mechanistic understanding underpins the expected outcomes in the assays described above.
- **Tumor Model Selection:** The clinical study involved subjects with various **advanced solid tumors**, confirming that the target (tumor vasculature) is relevant across cancer types [2].
- **Control Groups:** Always include appropriate control groups (e.g., untreated or vehicle-treated animals/cohorts) for accurate comparison.
- **Data Analysis:** The clinical trial used **multivariable linear regression models** to correlate imaging parameters with pharmacokinetic data (plasma C_{max} and AUC), which is a robust approach for dose-response assessment [2].

I hope these detailed protocols provide a solid foundation for your research. Should you require clarification on any of these methodologies, please feel free to ask.

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